N-cyclohexylacrylamide

Descripción general

Descripción

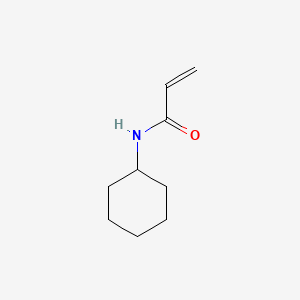

N-cyclohexylacrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a cyclohexyl group attached to the nitrogen atom of the acrylamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-cyclohexylacrylamide can be synthesized through the reaction of cyclohexanol with acrylonitrile. The reaction typically involves the use of a catalyst and is carried out under controlled conditions to ensure high yield and purity. The monomer is then recrystallized in warm dry benzene to obtain white crystals with a melting point of approximately 115°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves free radical polymerization techniques. For instance, copolymers of this compound and other monomers such as N-vinyl pyrrolidone are prepared using AIBN as an initiator in a dioxane medium at 70°C . This method ensures the efficient production of high-quality copolymers with desired properties.

Análisis De Reacciones Químicas

Types of Reactions

N-cyclohexylacrylamide undergoes various chemical reactions, including:

Polymerization: It can be polymerized to form homopolymers or copolymers with other monomers.

Substitution: The compound can participate in substitution reactions where the acrylamide group is modified.

Common Reagents and Conditions

Polymerization: Free radical initiators such as AIBN are commonly used in the polymerization of this compound.

Substitution: Reagents like alkyl halides can be used to introduce different functional groups into the acrylamide moiety.

Major Products Formed

Aplicaciones Científicas De Investigación

Hydrogel Synthesis and Characterization

Overview:

NCA is frequently used in the synthesis of hydrogels, which are three-dimensional crosslinked polymer networks that can swell in water without dissolving. These hydrogels have significant applications in controlled drug delivery, enzyme immobilization, and biomedical fields.

Synthesis Process:

Hydrogels based on NCA can be synthesized through free-radical copolymerization. For instance, poly(N-cyclohexylacrylamide-co-acrylamide/sodium acrylate) hydrogels were created using ammonium persulfate as an initiator and N,N-methylenebisacrylamide as a crosslinker. The swelling behavior of these hydrogels was found to increase with the amount of sodium acrylate used in the synthesis .

Applications:

- Controlled Drug Delivery: Hydrogels can be designed to release drugs at specific rates and under certain conditions (pH, temperature).

- Enzyme Immobilization: They provide a medium for retaining enzyme activity while allowing substrate access.

- Agricultural Uses: Hydrogels can be utilized in soil management to retain moisture.

Data Table 1: Hydrogel Properties

| Hydrogel Composition | Swelling Ratio | Application Area |

|---|---|---|

| Poly(NCA-co-Acrylamide) | High | Drug Delivery |

| Poly(NCA-co-Acrylamide/Sodium Acrylate) | Very High | Enzyme Immobilization |

| Poly(NCA-co-Vinyl Pyrrolidone) | Moderate | Antimicrobial Applications |

Anticancer Activity

Overview:

Recent studies have indicated that NCA exhibits cytotoxic properties against various cancer cell lines, notably the HeLa cell line. The compound's interaction with proteins involved in cancer proliferation has been explored through molecular docking studies.

Research Findings:

A study demonstrated that NCA could inhibit several anti-apoptotic proteins such as BCL-2 and AKT, suggesting its potential as a lead compound for developing new cancer therapies . The molecular docking approach allows researchers to predict how NCA interacts with these proteins, providing insights into its mechanism of action.

Case Study:

In vitro tests showed that NCA effectively reduced cell viability in HeLa cells, indicating its potential as an anticancer agent. The study also highlighted the importance of chemical modifications to enhance its therapeutic efficacy.

Data Table 2: Anticancer Properties

| Protein Target | Binding Affinity (kcal/mol) | Inhibition Effect |

|---|---|---|

| BCL-2 | -9.5 | Significant |

| AKT | -8.7 | Moderate |

| CDK2 | -7.8 | Moderate |

Copolymers and Functional Materials

Overview:

NCA is also used to create copolymers that enhance material properties for various applications, including non-linear optical materials and sensors.

Copolymers Synthesis:

Copolymers of NCA with n-butyl acrylate have been synthesized to improve mechanical properties and thermal stability. These materials are being investigated for their potential use in electronic applications due to their desirable optical properties .

Applications:

- Optical Sensors: The copolymers can be utilized in devices that require specific light transmission properties.

- Signal Processing: Their non-linear optical properties make them suitable for advanced communication technologies.

Mecanismo De Acción

The mechanism by which N-cyclohexylacrylamide exerts its effects is primarily through its ability to form stable polymers and copolymers. These polymers can interact with various molecular targets, including microbial cell walls, leading to antimicrobial activity. Additionally, the compound’s ability to form nanocomposites enhances its potential as a drug delivery system .

Comparación Con Compuestos Similares

Similar Compounds

N-vinyl pyrrolidone: Often used in copolymerization with N-cyclohexylacrylamide to enhance antimicrobial properties.

Methacryloyloxy-4-methyl coumarin: Another monomer used in copolymerization to improve thermal stability and mechanical strength.

Uniqueness

This compound stands out due to its unique combination of thermal stability, mechanical strength, and antimicrobial properties. These characteristics make it a versatile compound with applications in various fields, from polymer science to medicine .

Actividad Biológica

N-Cyclohexylacrylamide (NCA) is a synthetic compound derived from acrylamide, notable for its potential biological activities, particularly in cancer research. This article explores the cytotoxic effects of NCA, its interactions with various proteins, and its potential as a lead compound for drug development.

1. Synthesis and Characterization of this compound

NCA is synthesized through the reaction of cyclohexanol with acrylonitrile, yielding a white crystalline product with a melting point of 115 °C and a yield of 87% . The characterization of NCA was performed using techniques such as 1H-NMR spectroscopy, which confirmed the presence of characteristic peaks corresponding to cyclohexyl and acrylamide functional groups.

2.1 Cytotoxic Effects on Cancer Cells

The antiproliferative activity of NCA was evaluated against the HeLa cancer cell line. The study demonstrated that NCA exhibits significant cytotoxicity with an IC50 value of 0.07 M after 48 hours of exposure . The experimental setup involved treating exponentially growing HeLa cells with varying concentrations of NCA dissolved in DMSO, followed by a cell viability assay using XTT.

2.2 Comparison with Chemotherapeutic Agents

Although NCA showed cytotoxic effects, its potency was lower compared to traditional chemotherapeutic agents like Doxorubicin . This suggests that while NCA has potential, further modifications may be necessary to enhance its efficacy as an anticancer drug.

3. Molecular Docking Studies

Molecular docking studies were conducted to understand the interaction between NCA and various cancer-related proteins, including BCL-2, AKT, and CDK2 . The results indicated that NCA could inhibit these proteins, which are critical in cancer cell survival and proliferation. This interaction highlights the potential of NCA as a scaffold for developing new anticancer therapies.

Table 1: Molecular Docking Results for this compound

| Protein Target | Binding Energy (kcal/mol) | Inhibition Potential |

|---|---|---|

| BCL-2 | -7.5 | High |

| AKT | -6.8 | Moderate |

| CDK2 | -7.0 | High |

4.1 Hydrogels Based on this compound

Research has also explored the use of NCA in the synthesis of hydrogels for biomedical applications. These hydrogels demonstrate favorable swelling behavior and potential for controlled drug delivery systems . The incorporation of NCA into hydrogel networks enhances their mechanical properties and biocompatibility.

4.2 Neurotoxicity Concerns

Despite its promising applications, acrylamide derivatives, including NCA, have been associated with neurotoxic effects in animal studies . This raises concerns regarding their safety profile and necessitates further investigation into their long-term effects on human health.

5. Conclusion

This compound presents significant biological activity with notable antiproliferative effects against cancer cells and potential interactions with key proteins involved in tumorigenesis. While initial studies suggest its promise as a lead compound in cancer therapy, further research is essential to enhance its efficacy and assess safety concerns associated with acrylamide derivatives.

Future studies should focus on modifying the chemical structure of NCA to improve its anticancer properties while addressing the neurotoxicity issues linked to acrylamide compounds. The ongoing exploration into hydrogels incorporating NCA opens avenues for innovative drug delivery systems that could leverage its biological activity in therapeutic contexts.

Propiedades

IUPAC Name |

N-cyclohexylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-2-9(11)10-8-6-4-3-5-7-8/h2,8H,1,3-7H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJFVKWBSWWAKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1CCCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184703 | |

| Record name | Acrylamide, N-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3066-72-6 | |

| Record name | N-Cyclohexylacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3066-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylamide, N-cyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003066726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylamide, N-cyclohexyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acrylamide, N-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.